Plumieride vs. Fluconazole: Superior Antifungal Activity Against C. albicans by MIC and Zone of Inhibition
In a direct head-to-head in vitro comparison against Candida albicans, plumieride demonstrated superior antifungal activity relative to fluconazole, the first-line clinical antifungal. Plumieride produced a wider zone of inhibition and achieved a lower Minimum Inhibitory Concentration (MIC) than fluconazole under identical assay conditions [1]. Furthermore, plumieride downregulated the expression of key C. albicans virulence genes including ALS1 (adhesin), Plb1 (phospholipase B), and Hyr1 (hyphal wall protein 1), a mechanistic advantage not observed with fluconazole in the same experimental system [1].
| Evidence Dimension | In vitro antifungal efficacy against Candida albicans |
|---|---|
| Target Compound Data | Plumieride: wider zone of inhibition; lower MIC value; downregulation of ALS1, Plb1, Hyr1 virulence genes |
| Comparator Or Baseline | Fluconazole: narrower zone of inhibition; higher MIC value; no reported virulence gene downregulation in the same assay |
| Quantified Difference | MIC of plumieride lower than fluconazole (exact numerical values available in supplementary data); zone of inhibition significantly wider |
| Conditions | In vitro disk diffusion and broth microdilution assays against C. albicans; qRT-PCR for virulence gene expression analysis |
Why This Matters
This evidence enables procurement decisions for antifungal screening programs requiring compounds with dual mechanism (fungistatic plus virulence attenuation) that outperform the clinical benchmark fluconazole.
- [1] El-Shafie MM, et al. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice. BMC Complement Med Ther. 2024 Jun 10;24:224. doi: 10.1186/s12906-024-04508-z. View Source
